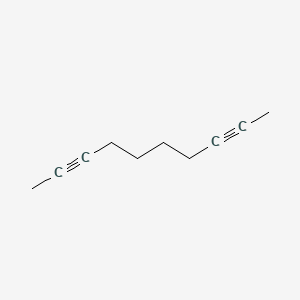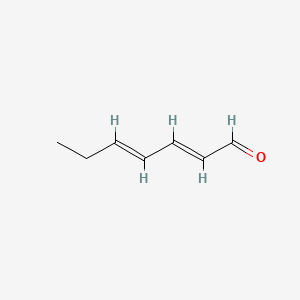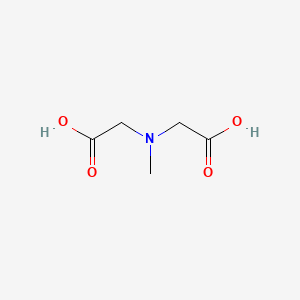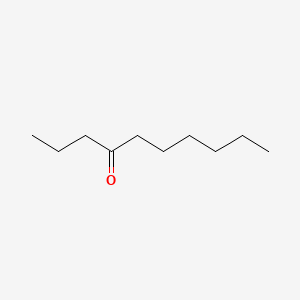
4-Decanone
概述
描述
It has the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol . This compound is characterized by a linear carbon backbone of ten carbon atoms with a ketone functional group at the fourth position. It is a liquid at room temperature and has a characteristic fruity, floral odor .
准备方法
Synthetic Routes and Reaction Conditions: 4-Decanone can be synthesized through the oxidation of the corresponding secondary alcohol, decanol. The oxidation process typically uses catalysts such as chromic acid or manganese dioxide to facilitate the conversion of the alcohol to the ketone . Another method involves the ozonization of alkenes followed by oxidative cleavage of the resulting 1,2-diols .
Industrial Production Methods: In an industrial setting, this compound is produced via the oxidation of decanol using chromic acid or manganese dioxide as catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 4-Decanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decanol.
Substitution: Various substituted ketones depending on the nucleophile used.
科学研究应用
4-Decanone has several applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in organic synthesis.
Biology: It is used in studies related to metabolic pathways involving ketones.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the perfume and fragrance industry due to its fruity, floral odor.
作用机制
The mechanism of action of 4-Decanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts and intermediates, which can further undergo different chemical transformations .
相似化合物的比较
2-Decanone: Another ketone with the carbonyl group at the second position.
3-Decanone: A ketone with the carbonyl group at the third position.
5-Decanone: A ketone with the carbonyl group at the fifth position.
Uniqueness of 4-Decanone: this compound is unique due to the position of its carbonyl group, which influences its reactivity and the types of reactions it can undergo. The position of the carbonyl group also affects its physical properties, such as boiling point and solubility .
属性
IUPAC Name |
decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-5-6-7-9-10(11)8-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJDUHZPLQYUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211451 | |
| Record name | 4-Decanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | 4-Decanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11095 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
624-16-8 | |
| Record name | 4-Decanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Decanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decan-1-oyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502V1W8KD4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Decanone?
A1: this compound is an aliphatic ketone. Its molecular formula is C10H20O, and its molecular weight is 156.26 g/mol. While specific spectroscopic data isn't detailed in the provided abstracts, techniques like Proton Nuclear Magnetic Resonance (PMR) and Infrared (IR) spectroscopy are commonly employed for structural analysis of such compounds [].
Q2: Has this compound been used in the synthesis of other compounds?
A2: Yes, this compound serves as a starting material in various chemical syntheses. For example, it's a precursor in synthesizing 4-hydroxy-4-vinyldecane [, ]. Researchers have also explored its use in preparing 1-acetoxy-1-methoxy-4-decanone, which can be further converted to 2-amyl-2-cyclopentenone [].
Q3: What is known about the applications of this compound in food chemistry?
A3: Research indicates that this compound is a volatile compound found in germinated brown rice []. Its presence, alongside other aldehydes and alkanes, contributes to the overall aroma profile of this food product. Understanding the volatile compound profile of foods like germinated brown rice is crucial for flavor analysis and potential product development.
Q4: Are there any known enzymatic reactions involving this compound?
A4: Yes, research highlights the use of enzymes for the optical resolution of α,α-difluoro-β-hydroxyketones []. Specifically, lipase MY has been successfully employed to enantioselectively hydrolyze the acetate derivative of 3,3-difluoro-2-hydroxy-4-decanone, yielding optically active forms of the compound. This enzymatic approach is valuable for obtaining enantiomerically pure compounds.
Q5: Is this compound relevant to natural product synthesis?
A5: Yes, the synthesis of aplydactone, a complex marine natural product, involves a tricyclic-[4.2.0.03,8]-4-decanone system []. The unique structure of aplydactone, containing this strained ring system, has attracted significant attention from synthetic chemists, with this compound derivatives being explored in its synthesis.
Q6: What safety concerns are associated with handling this compound?
A6: While the provided abstracts don't detail specific safety data for this compound, it's crucial to highlight a tragic incident involving this compound. A research assistant at UCLA suffered fatal injuries from a chemical fire while scaling up a reaction using this compound as a starting material [, ]. This incident underscores the critical importance of rigorous safety protocols and risk assessment when working with any chemical, even those perceived as relatively benign.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
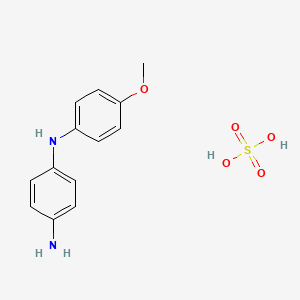
![6-Oxabicyclo[3.1.0]hex-3-ene](/img/structure/B1582071.png)
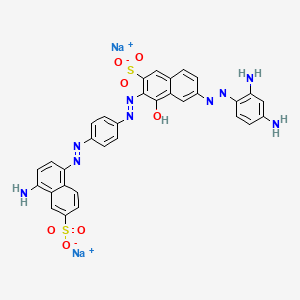



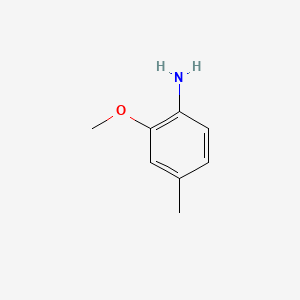

![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)
